molecular formula C26H42O4 B12648797 Bis(2,5-dimethylheptyl) phthalate CAS No. 85391-48-6

Bis(2,5-dimethylheptyl) phthalate

Cat. No.: B12648797
CAS No.: 85391-48-6
M. Wt: 418.6 g/mol
InChI Key: ABJMNVCTWJQTJZ-UHFFFAOYSA-N
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Description

Bis(2,5-dimethylheptyl) phthalate: is an organic compound with the molecular formula C26H42O4 . It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics . This compound is characterized by its two 2,5-dimethylheptyl groups attached to the phthalate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-dimethylheptyl) phthalate typically involves the esterification of phthalic anhydride with 2,5-dimethylheptanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Bis(2,5-dimethylheptyl) phthalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2,5-dimethylheptyl) phthalate is used as a plasticizer in the production of flexible plastics. It is also studied for its chemical properties and reactivity in various organic synthesis reactions .

Biology and Medicine: Research has shown that phthalates, including this compound, can have biological effects, such as endocrine disruption. Studies are ongoing to understand the impact of these compounds on human health and their potential use in medical applications .

Industry: In the industrial sector, this compound is used in the manufacture of a wide range of products, including adhesives, coatings, and sealants. Its role as a plasticizer makes it valuable in producing flexible PVC products .

Mechanism of Action

Bis(2,5-dimethylheptyl) phthalate exerts its effects primarily through its interaction with the endocrine system. It can mimic or interfere with the action of natural hormones, leading to disruptions in hormonal balance. The compound can bind to hormone receptors, such as estrogen receptors, and activate or inhibit their signaling pathways . This interaction can lead to various biological effects, including reproductive and developmental toxicity .

Comparison with Similar Compounds

    Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications but different alkyl groups.

    Diisononyl phthalate (DINP): Used as a plasticizer with a longer carbon chain.

    Diisodecyl phthalate (DIDP): Similar to DINP but with an even longer carbon chain.

Uniqueness: Bis(2,5-dimethylheptyl) phthalate is unique due to its specific alkyl groups, which provide distinct physical and chemical properties compared to other phthalates. These properties can influence its plasticizing efficiency, compatibility with different polymers, and potential biological effects .

Properties

CAS No.

85391-48-6

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

bis(2,5-dimethylheptyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C26H42O4/c1-7-19(3)13-15-21(5)17-29-25(27)23-11-9-10-12-24(23)26(28)30-18-22(6)16-14-20(4)8-2/h9-12,19-22H,7-8,13-18H2,1-6H3

InChI Key

ABJMNVCTWJQTJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CCC(C)CC

Origin of Product

United States

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